

# Crystallography and solid-state characterization of azilsartan medoxomil

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Azilsartan Medoxomil |           |
| Cat. No.:            | B000978              | Get Quote |

An In-Depth Technical Guide to the Crystallography and Solid-State Characterization of **Azilsartan Medoxomil** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3][4] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, bioavailability, and manufacturability.

Azilsartan medoxomil and its salts are known to exist in multiple polymorphic forms, making comprehensive solid-state characterization essential for drug development and quality control.

[5][6][7] This guide provides an in-depth overview of the crystallographic and solid-state characterization of azilsartan medoxomil, detailing its known polymorphic forms, the analytical techniques used for their identification, and the underlying experimental protocols.

## **Mechanism of Action**

Azilsartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[8][9][10] This prevents angiotensin II, the primary pressor agent of the reninangiotensin-aldosterone system (RAAS), from binding to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting actions.[8][11] The result is vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[8][9]





Click to download full resolution via product page

Caption: Mechanism of action of azilsartan in the RAAS pathway.



# **Polymorphism in Azilsartan Medoxomil**

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a drug can exhibit distinct physicochemical properties. Several crystalline forms of **azilsartan medoxomil** and its potassium salt have been identified and are typically designated by alphanumeric labels.[5][6][12]

## **Known Crystalline Forms**

The primary analytical technique for identifying different polymorphic forms is Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystal lattice. The characteristic 20 peaks for several known forms of **azilsartan medoxomil** and its salts are summarized below.

| Form Designation | Compound                  | Characteristic<br>PXRD Peaks (2θ ±<br>0.2°) | Reference |
|------------------|---------------------------|---------------------------------------------|-----------|
| Form I           | Azilsartan Medoxomil      | 11.6, 13.3, 16.0, 20.3,<br>23.3, 23.5, 24.1 | [5]       |
| Form H2          | Azilsartan Medoxomil      | 6.9, 12.3, 16.0, 17.0,<br>22.6, 23.1        | [5]       |
| Form H3          | Azilsartan Medoxomil      | 8.3, 8.6, 8.8, 9.3, 10.0,<br>19.7           | [5]       |
| Form I           | Azilsartan Medoxomil<br>K | 6.0, 6.2, 14.7, 15.0,<br>22.8               | [6][7]    |
| Form II          | Azilsartan Medoxomil<br>K | 6.3, 13.4, 14.4, 14.7,<br>22.8              | [6][7]    |
| Form M           | Azilsartan<br>Kamedoxomil | 6.1, 12.1, 18.6, 19.3                       | [3]       |
| Form II          | Azilsartan Acid           | 9.1, 12.7, 18.6, 19.3,<br>21.4, 23.5        | [6]       |

Note: Azilsartan Kamedoxomil is the potassium salt of **Azilsartan Medoxomil**.



Check Availability & Pricing

# Solid-State Characterization Techniques and Protocols

A multi-technique approach is necessary for the comprehensive characterization of **azilsartan medoxomil**'s solid-state forms. The general workflow involves initial identification by PXRD, followed by thermal and spectroscopic analyses to understand phase transitions, stability, and molecular interactions.





Click to download full resolution via product page

**Caption:** General experimental workflow for solid-state characterization.



## **Powder X-ray Diffraction (PXRD)**

PXRD is the definitive method for identifying crystalline phases. It measures the scattering of X-rays by the ordered atoms within a crystal lattice, producing a diffraction pattern that is unique to a specific crystalline form.

#### Experimental Protocol:

- Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently ground using a mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size.[13] The powder is then packed into a sample holder.
- Instrumentation: A diffractometer with a Cu Kα radiation source is commonly used.
- Data Collection: The sample is scanned over a specific range of 2θ angles, for example, from 3° to 40°. Typical instrument settings might include a voltage of 40 kV and a current of 25-40 mA.[14]
- Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The
  positions and relative intensities of the diffraction peaks are compared to known patterns to
  identify the polymorphic form.[13]

## **Thermal Analysis: DSC and TGA**

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

3.2.1. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.



| Form Designation | Compound                  | Thermal Events<br>(DSC)                                                       | Reference |
|------------------|---------------------------|-------------------------------------------------------------------------------|-----------|
| Crystalline      | Azilsartan Medoxomil      | Endotherm at<br>203.4°C; Exotherms<br>at 224.6°C, 264.3°C                     | [15]      |
| Crystalline      | Azilsartan Medoxomil      | Sharp melting<br>endotherm at<br>219.85°C                                     | [14]      |
| Form M           | Azilsartan<br>Kamedoxomil | Endotherm<br>(desolvation) at<br>180.06°C; Endotherm<br>(melting) at 228.02°C | [3]       |
| Form II          | Azilsartan Medoxomil<br>K | Peak melting<br>temperature of<br>150.78°C                                    | [16]      |
| Form III         | Azilsartan Medoxomil<br>K | Peak melting<br>temperatures of<br>98.63°C & 124.14°C                         | [16]      |
| Form IV          | Azilsartan Medoxomil<br>K | Peak melting<br>temperature of<br>110.92°C                                    | [16]      |

#### Experimental Protocol:

- Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed or pierced.[14] An empty pan is used as a reference.
- Instrumentation: A DSC instrument is purged with an inert gas like nitrogen (e.g., at a flow rate of 25 mL/min).[14]
- Data Collection: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., 40°C to 300°C).[14]



- Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events, which correspond to physical transitions.
- 3.2.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect desolvation, decomposition, and to determine the amount of volatile content.

#### Experimental Protocol:

- Sample Preparation: A sample (typically 5-10 mg) is placed in a high-purity pan (e.g., platinum).
- Instrumentation: A TGA instrument is used, often with a continuous nitrogen purge to provide an inert atmosphere.
- Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
- Data Analysis: The TGA curve plots mass percentage against temperature. A weight loss step indicates a desolvation or decomposition event. For example, a study of Form-M of Azilsartan Kamedoxomil showed an initial weight loss from 25-100°C due to surface water and a second loss from 150-190°C corresponding to the release of ethyl acetate solvent from the crystal lattice.[3]

## **Spectroscopic Techniques**

Spectroscopic methods provide information about the molecular structure and bonding within the crystal.

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the vibrational modes of its functional groups. While the chemical structure is the same across polymorphs, differences in the crystal lattice can lead to subtle shifts in the positions and shapes of absorption bands. FTIR is particularly useful for assessing drug-excipient interactions and identifying hydrogen bonding patterns.[17] For azilsartan medoxomil, characteristic peaks include those for C-H stretching and C=O groups.[17]



#### Experimental Protocol:

- Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and compressed into a thin pellet.
- Data Collection: The sample is placed in the FTIR spectrometer, and a spectrum is collected, usually in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is compared with reference spectra to identify characteristic peaks and any shifts that may indicate polymorphism or interactions.

3.3.2. UV-Visible Spectroscopy UV-Visible spectroscopy is used to determine the maximum absorbance wavelength (λmax) of a substance. For **azilsartan medoxomil**, the λmax has been reported at 248 nm.[18][19] While less sensitive to solid-state form than PXRD or DSC, it is crucial for quantitative analysis in dissolution and solubility studies.[18][20]

## Conclusion

The solid-state characterization of **azilsartan medoxomil** is a critical component of its pharmaceutical development. The existence of multiple polymorphs necessitates a rigorous analytical approach to ensure the selection and consistent production of a stable form with optimal biopharmaceutical properties. A combination of Powder X-ray Diffraction, thermal analysis (DSC/TGA), and spectroscopic techniques provides the comprehensive data required for full characterization. The detailed protocols and tabulated data in this guide serve as a valuable resource for scientists and researchers working with this important antihypertensive agent, facilitating robust quality control and formulation development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Azilsartan | C25H20N4O5 | CID 135415867 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azilsartan Wikipedia [en.wikipedia.org]

## Foundational & Exploratory





- 3. tdcommons.org [tdcommons.org]
- 4. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US9624207B2 Polymorphs of azilsartan medoxomil Google Patents [patents.google.com]
- 6. US20150291574A1 Novel polymorphs of azilsartan Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 9. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 10. Azilsartan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymorphs of azilsartan medoxomil Patent US-9624207-B2 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. icdd.com [icdd.com]
- 14. bepls.com [bepls.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2013124748A1 Novel polymorphs of azilsartan medoxomil potassium Google Patents [patents.google.com]
- 17. pkheartjournal.com [pkheartjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric and Spectrofluorimetric Studies on Azilsartan Medoxomil and Chlorthalidone to Be Utilized in Their Determination in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystallography and solid-state characterization of azilsartan medoxomil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000978#crystallography-and-solid-statecharacterization-of-azilsartan-medoxomil]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com